![molecular formula C7H13NO4 B12059186 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: is an organic compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the synthesis of more complex molecules. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-methylpropan-2-yl)oxycarbonylamino] group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps :
Condensation Reaction: 2-aminoethanol reacts with tert-butyl chloroformate to form 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol.
Etherification: The resulting 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol undergoes etherification with ethylene glycol to produce 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol.
Acetylation: Finally, 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in drug development and delivery systems, particularly in the synthesis of prodrugs.
Industry: Applied in the production of polymers and other functional materials.
Wirkmechanismus
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions . The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol
Comparison:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its specific molecular structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between steric hindrance and functional group availability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1 |
InChI-Schlüssel |
VRPJIFMKZZEXLR-MQIHXRCWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[13CH2][13C](=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


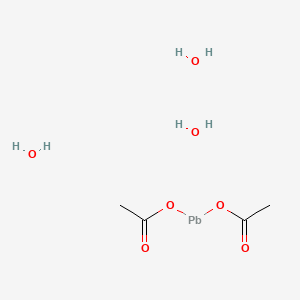
![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
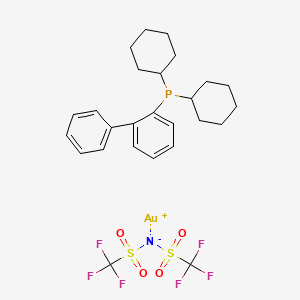
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
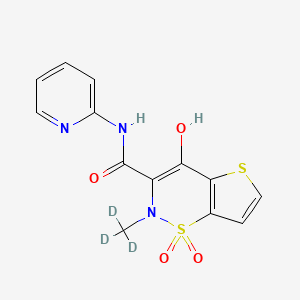

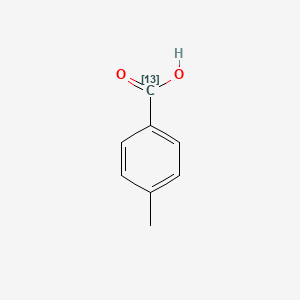
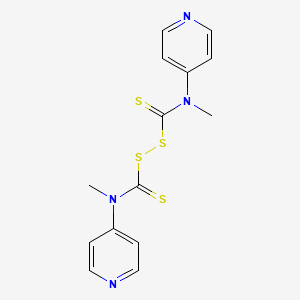

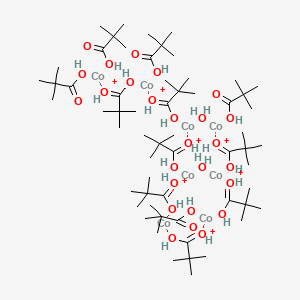
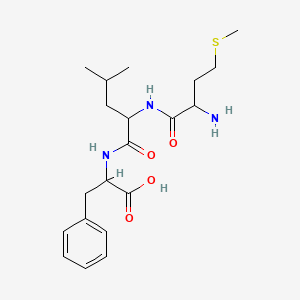
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
